4-methoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
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Overview
Description
4-methoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the sulfonamide core: This can be achieved by reacting 4-methoxy-3-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the morpholino group:
Final coupling: The final step involves coupling the intermediate with 2-phenylmorpholine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.
Substitution: The aromatic ring and the sulfonamide group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions for substitution reactions vary, but typically involve the use of strong acids or bases, and sometimes catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-methoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Due to its sulfonamide structure, it could be explored for antimicrobial properties or other therapeutic applications.
Industry: It might be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide would depend on its specific application. In a medicinal context, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication. The compound’s unique structure might also interact with other molecular targets, leading to different biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
- 4-methyl-N-(3-methylphenyl)-N-[2-oxo-2-[(2-oxo-3-indolyl)hydrazo]ethyl]benzenesulfonamide
- 4-methoxy-N-(2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzenesulfonamide
Uniqueness
The uniqueness of 4-methoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. Its morpholino group, in particular, may enhance its solubility and bioavailability compared to other sulfonamides.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15-12-17(8-9-18(15)26-2)28(24,25)21-13-20(23)22-10-11-27-19(14-22)16-6-4-3-5-7-16/h3-9,12,19,21H,10-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKYCWIZFMLAOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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